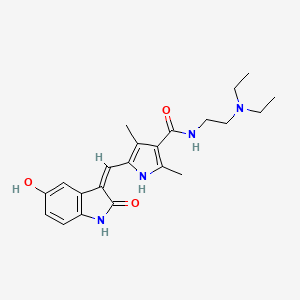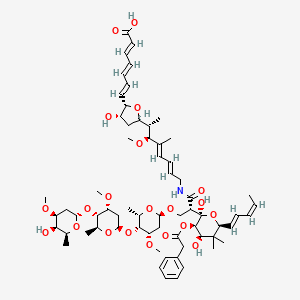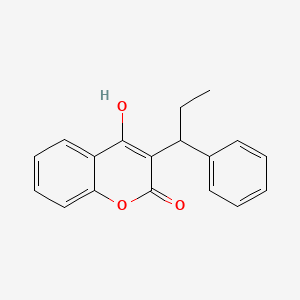
2-PMPA (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-PMPA (sodium) involves the reaction of PMPA with a chlorination agent to obtain PMPA-2Cl, which is then reacted with tetrasodium . The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 2-PMPA (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-PMPA (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-PMPA (sodium) may result in the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
2-PMPA (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as an inhibitor of GCPII, playing a role in the study of neurological diseases.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of various chemical products and intermediates .
Mécanisme D'action
2-PMPA (sodium) exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II (GCPII). This inhibition prevents the catabolism of N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate, thereby modulating the levels of these neuropeptides in the brain . The molecular targets and pathways involved include the NAAG-mGluR3 signaling pathway, which plays a role in cortical synaptic plasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir: An antiviral nucleotide analog used in the treatment of HIV and hepatitis B.
2-PMPA: A similar compound with potent inhibitory effects on GCPII.
Uniqueness
2-PMPA (sodium) is unique due to its high selectivity and potency as a GCPII inhibitor. Its robust efficacy in various animal models of neurological diseases sets it apart from other similar compounds .
Propriétés
Numéro CAS |
373645-42-2 |
|---|---|
Formule moléculaire |
C6H7Na4O7P |
Poids moléculaire |
314.04 |
Nom IUPAC |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clé InChI |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



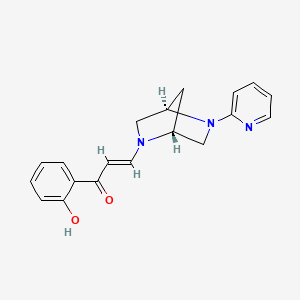
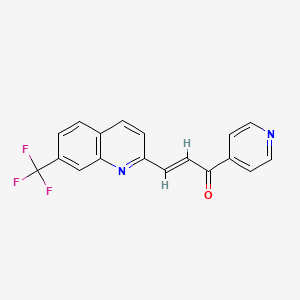
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)
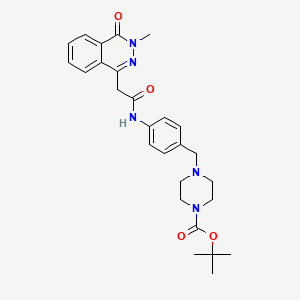
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
